2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is Cyt-bd , a type of cytochrome found in bacteria . This compound has been shown to inhibit Cyt-bd, which plays a crucial role in the energy metabolism of bacteria .
Mode of Action
It is known to inhibit cyt-bd, which likely disrupts the energy metabolism of bacteria, leading to their death .
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the ATP production in bacteria . ATP, or adenosine triphosphate, is the main energy source for many cellular processes. Disrupting its production can lead to cell death .
Result of Action
The inhibition of Cyt-bd and disruption of ATP production by this compound can lead to the death of bacteria . This makes the compound potentially useful as an antimicrobial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at room temperature . Additionally, the compound’s effectiveness can be influenced by the specific strain of bacteria it is acting upon .
Preparation Methods
The synthesis of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent sulfurization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides under oxidative conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar heterocyclic framework but differ in their nitrogen positioning and additional functional groups.
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNKLQNNXOOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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